molecular formula C14H14Cl2N6O2S B4583765 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4583765
M. Wt: 401.3 g/mol
InChI Key: HDAQEKWRDGHHPD-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a class of compounds with potential significance in chemical research. The focus is on the synthesis methodology, molecular structure, chemical reactions, and its physical and chemical properties, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions (MCRs) that offer a convenient and efficient pathway for creating complex molecular structures. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been highlighted as a highly efficient catalyst for the synthesis of related heterocyclic compounds, demonstrating the utility of sulfonamides in facilitating these reactions under mild conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including sulfonamide, pyrazole, and triazole moieties, which contribute to their diverse chemical behavior. The structure of similar compounds has been elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography, providing detailed insights into their molecular geometry and electronic configuration.

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including nucleophilic substitution, cyclization, and addition reactions, attributed to the reactive sites present in their structure. These reactions are pivotal in modifying the chemical structure for specific applications, such as the synthesis of carbonic anhydrase inhibitors (Marini et al., 2012).

Scientific Research Applications

Antibacterial Applications

Research on novel heterocyclic compounds, including those containing sulfonamido moieties, has shown promising antibacterial properties. Azab et al. (2013) synthesized new heterocyclic compounds aiming to utilize them as antibacterial agents, highlighting the potential of sulfonamide derivatives in addressing bacterial infections Azab, Youssef, & El‐Bordany, 2013.

Anti-Inflammatory and Analgesic Properties

Compounds with sulfonamide structures have been investigated for their anti-inflammatory and analgesic effects. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known anti-inflammatory and analgesic drug, to explore their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the versatility of sulfonamide compounds in medical applications Ş. Küçükgüzel et al., 2013.

Antiviral Activities

The search for compounds with antiviral properties is ongoing, with sulfonamide derivatives being a focus. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, indicating the potential of sulfonamide compounds in antiviral research Chen et al., 2010.

Anticancer Activities

Sulfonamide derivatives have been explored for their potential anticancer activities. Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives and tested their in vitro antiproliferative activities against cancer cell lines, showcasing the potential of such compounds in cancer treatment Samet Mert et al., 2014.

properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N6O2S/c1-9-13(7-21(2)18-9)25(23,24)20-14-17-8-22(19-14)6-10-3-4-11(15)5-12(10)16/h3-5,7-8H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAQEKWRDGHHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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